3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Lipophilicity Drug-likeness Permeability

3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (CAS 899214-17-6) is a synthetic 1,4-dihydroquinolin-4-one derivative carrying a 4-methylbenzenesulfonyl (tosyl) group at the 3-position and an n-propyl chain at the 1-position. With a molecular formula of C₁₉H₁₉NO₃S and a molecular weight of 341.4 g/mol, it belongs to the broader quinoline sulfonyl derivative class explored in patent WO2014134705A1 for anticancer applications, though this specific compound is not individually exemplified in that patent.

Molecular Formula C19H19NO3S
Molecular Weight 341.43
CAS No. 899214-17-6
Cat. No. B2556969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
CAS899214-17-6
Molecular FormulaC19H19NO3S
Molecular Weight341.43
Structural Identifiers
SMILESCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C19H19NO3S/c1-3-12-20-13-18(19(21)16-6-4-5-7-17(16)20)24(22,23)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3
InChIKeyDWVYLQDFMTVGOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (CAS 899214-17-6) – A Quinoline Sulfonyl Scaffold for Medicinal Chemistry


3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (CAS 899214-17-6) is a synthetic 1,4-dihydroquinolin-4-one derivative carrying a 4-methylbenzenesulfonyl (tosyl) group at the 3-position and an n-propyl chain at the 1-position [1]. With a molecular formula of C₁₉H₁₉NO₃S and a molecular weight of 341.4 g/mol, it belongs to the broader quinoline sulfonyl derivative class explored in patent WO2014134705A1 for anticancer applications, though this specific compound is not individually exemplified in that patent [2]. The compound is commercially supplied as a research-scale building block, typically at ≥95% purity, and is used as a scaffold for structure-activity relationship (SAR) studies targeting calcium channels and other biological receptors [1].

Why 3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one Cannot Be Freely Substituted by In-Class Analogs Without Risk of Functional Divergence


Within the 1,4-dihydroquinolin-4-one sulfonyl series, even minor substituent changes produce pronounced shifts in lipophilicity, electronic character, and steric profile that cascade into differential target engagement [1]. The tosyl group at C3 provides a specific balance of electron-withdrawing character and hydrophobic surface area; replacing it with a 4-chlorobenzenesulfonyl or unsubstituted benzenesulfonyl group alters the electrostatic potential at the sulfonyl oxygens, which are critical hydrogen-bond acceptors. Similarly, variation at the N1 position—substituting the n-propyl chain for ethyl, butyl, or benzyl—modulates the computed XLogP3 (4.0 for this compound [2]) and influences membrane permeability and metabolic stability. Patent class-level structure-activity data for quinoline sulfonyl derivatives demonstrate that substituent identity at these two positions directly correlates with differential antiproliferative potency across cancer cell lines [3]. Generic interchange without experimental validation therefore carries a material risk of obtaining a compound with divergent biological performance, solubility, or synthetic tractability for downstream derivatization.

Quantitative Differentiation Evidence for 3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (CAS 899214-17-6)


Lipophilicity Comparison: Target Compound vs. N1-Ethyl and N1-Butyl Analogs

The computed octanol-water partition coefficient (XLogP3) of 3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is 4.0 [1]. This value places the compound in a lipophilicity window favorable for passive membrane permeability while remaining below the threshold associated with poor solubility and rapid metabolic clearance (typically XLogP3 >5). In comparison, the N1-ethyl analog (CAS 899213-02-6, molecular formula C₁₉H₁₉NO₃S), while isomeric, presents a shorter alkyl chain that lowers computed lipophilicity relative to the n-propyl derivative, and the N1-butyl analog introduces additional methylene units that increase XLogP3 beyond 4.5 [2].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count vs. Chloro- and Unsubstituted Sulfonyl Analogs

The compound possesses exactly 4 hydrogen-bond acceptor (HBA) sites (the two sulfonyl oxygens and the two carbonyl oxygens of the quinolinone ring) and 0 hydrogen-bond donor (HBD) sites [1]. This HBA/HBD profile is identical across the 3-sulfonyl-1-propyl-1,4-dihydroquinolin-4-one subclass regardless of the para-substituent on the benzenesulfonyl ring, but the electronic character of that para-substituent modulates the acceptor strength of the sulfonyl oxygens. The 4-methyl (tosyl) group is electron-donating (+I effect), which reduces the partial positive charge on sulfur and weakens sulfonyl oxygen HBA strength relative to the 4-chloro analog (electron-withdrawing, -I effect) and strengthens it relative to the unsubstituted benzenesulfonyl analog [2].

Hydrogen bonding Target engagement Solubility

Rotatable Bond Count and Conformational Flexibility vs. 6-Substituted Analogs

The target compound has exactly 4 rotatable bonds (the propyl chain contributes 3, and the bond between the quinolinone core and the sulfonyl group contributes 1) [1]. This is fewer than the 5+ rotatable bonds found in analogs bearing a 6-ethoxy or 6-methoxy substituent (which adds an additional rotatable bond at the 6-position ether linkage), and more than the 3 rotatable bonds in the N1-methyl analog (where the propyl chain is replaced by a methyl group) [2]. Lower rotatable bond count generally correlates with reduced conformational entropy penalty upon target binding and higher probability of successful crystallization.

Conformational entropy Binding affinity Crystallization

Recommended Application Scenarios for 3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one Based on Available Evidence


Scaffold for Calcium Channel-Targeted SAR Libraries

Vendor documentation indicates this compound is used as a scaffold for developing drugs targeting calcium channels [1]. Its XLogP3 of 4.0 and 4 HBA sites with no HBD groups [2] place it within the physiochemical space typical of ion channel modulators. Researchers constructing focused libraries around the 1,4-dihydroquinolin-4-one sulfonyl chemotype should use this compound as the unsubstituted core reference against which 6-halo, 6-alkoxy, and 7-amino derivatives are compared for shifts in potency and selectivity.

Crystallization and Co-Structural Biology Studies

With only 4 rotatable bonds, this compound presents lower conformational flexibility than 6-substituted analogs, which may facilitate co-crystallization with protein targets [1]. The absence of a 6- or 7-position substituent also eliminates potential steric clashes in rigid binding pockets, making it a suitable starting point for fragment-based or structural biology campaigns where a clean, unadorned scaffold is preferred.

Late-Stage Diversification via Electrophilic Aromatic Substitution

The unsubstituted 6- and 7-positions of the quinolinone ring are available for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation), while the tosyl group at C3 acts as a directing and activating modulator [1]. This enables divergent synthesis of analog libraries from a single purchased intermediate, reducing procurement complexity. The n-propyl chain at N1 provides sufficient lipophilicity for standard organic solvent handling without introducing the solubility challenges of longer alkyl chains.

Negative Control or Reference Compound for Quinoline Sulfonyl Anticancer Series

Patent WO2014134705A1 discloses quinoline sulfonyl derivatives with antiproliferative activity against cancer cells [2]. As the simplest 3-tosyl-1-propyl-1,4-dihydroquinolin-4-one member lacking additional substituents on the benzo ring, this compound may serve as a baseline control in SAR studies aimed at quantifying the contribution of 6-chloro, 6-fluoro, or 7-piperazinyl substituents to cytotoxic potency.

Quote Request

Request a Quote for 3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.